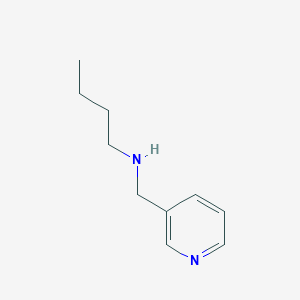

N-(pyridin-3-ylmethyl)butan-1-amine

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)butan-1-amine is a chemical compound that is structurally related to various pyridine derivatives which are known for their presence in many therapeutically important species. Although the specific compound N-(pyridin-3-ylmethyl)butan-1-amine is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to N-(pyridin-3-ylmethyl)butan-1-amine.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves complex organic reactions. For instance, the synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, involves an asymmetric Michael addition and a stereoselective alkylation . Similarly, the synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridine involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . These methods could potentially be adapted for the synthesis of N-(pyridin-3-ylmethyl)butan-1-amine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite complex. For example, the existence of dynamic tautomerism and divalent N(I) character in N-(pyridin-2-yl)thiazol-2-amine indicates that there are multiple isomeric structures possible within a small relative energy difference . This suggests that N-(pyridin-3-ylmethyl)butan-1-amine may also exhibit tautomerism and have multiple stable isomers.

Chemical Reactions Analysis

The chemical reactions of pyridine derivatives can vary based on the substituents and reaction conditions. The chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines demonstrates that different products can be obtained by altering the reaction conditions . This indicates that N-(pyridin-3-ylmethyl)butan-1-amine could also participate in a variety of chemical reactions, leading to a diverse range of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives reveal how substituents affect the inclination of phenyl rings to the imidazole rings . This structural information can be crucial in understanding the physical properties such as solubility, melting point, and crystallinity of N-(pyridin-3-ylmethyl)butan-1-amine.

Applications De Recherche Scientifique

1. Coordination Polymers and Complexes

N-(pyridin-3-ylmethyl)butan-1-amine and similar ligands have been instrumental in constructing various coordination polymers and complexes. For instance, they have been used to form helical silver(I) coordination polymers (Zhang et al., 2013), mercury supramolecular architectures (Ye et al., 2016), and in synthesizing Schiff base ligands for Cu(II) complexes (Keypour et al., 2015). These structures are significant in the study of molecular architecture and potential applications in catalysis and materials science.

2. Catalysis

This class of compounds is also prominent in catalytic applications. For instance, they have been used in the catalysis of oligomerization and polymerization of ethylene (Obuah et al., 2014) and in copper-catalyzed amination of aryl iodides (Wang et al., 2015). Such applications underscore their utility in synthetic chemistry and industrial processes.

3. Molecular Interactions and Magnetism

The use of N-(pyridin-3-ylmethyl)butan-1-amine and related ligands in the study of molecular interactions and magnetism is notable. For example, their interaction with copper(II) has been explored, showing unique complex systems with potential ferromagnetic behavior (Kim et al., 2010). These studies are crucial in the field of coordination chemistry and for understanding the magnetic properties of materials.

4. Sensing and Detection

These compounds have been used in developing chemosensors, particularly for detecting metal ions like Cu2+. Such applications are shown in the development of colorimetric and fluorescent chemosensors for metal ions, particularly highlighting their potential in aqueous solutions and mammalian cells (Zheng et al., 2016). This area is significant for environmental monitoring and biological research.

5. Structural Studies and Synthesis

The role of N-(pyridin-3-ylmethyl)butan-1-amine in structural studies and synthesis is also noteworthy. It has been involved in the synthesis of complexes with varied structures, as evidenced in works like the synthesis and characterization of Zn(II) Schiff base complex (Rezaeivala, 2017). Such studies contribute significantly to the field of inorganic and coordination chemistry.

Mécanisme D'action

Target of Action

The primary targets of N-(pyridin-3-ylmethyl)butan-1-amine are Inorganic pyrophosphatase in Burkholderia pseudomallei (strain 1710b) and Leukotriene A-4 hydrolase in humans . These enzymes play crucial roles in various biochemical processes, including energy metabolism and inflammatory responses.

Mode of Action

It is likely that the compound interacts with these enzymes, potentially altering their activity and resulting in changes to the biochemical processes they are involved in .

Biochemical Pathways

Given its targets, it may influence pathways related to energy metabolism and inflammation

Result of Action

Given its targets, it may have potential effects on energy metabolism and inflammatory responses

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(pyridin-3-ylmethyl)butan-1-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-11-8-10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXAXLILGBPMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405990 | |

| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-3-ylmethyl)butan-1-amine | |

CAS RN |

20173-12-0 | |

| Record name | N-Butyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20173-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylmethyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)